Ammonium pyrosulfate

概述

描述

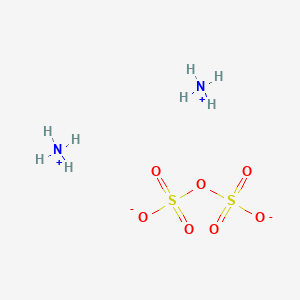

Ammonium pyrosulfate is an inorganic compound with the chemical formula (NH4)2S2O8. It is a colorless crystalline solid or white crystalline powder that is highly soluble in water. This compound is known for its strong oxidizing properties and is used in various industrial and chemical processes .

准备方法

Synthetic Routes and Reaction Conditions: Ammonium pyrosulfate can be synthesized by reacting concentrated sulfuric acid with concentrated ammonia at low temperatures. The reaction is as follows: [ 2NH3 + 2H2SO4 \rightarrow (NH4)2S2O8 ]

Industrial Production Methods: In industrial settings, the production of this compound involves the electrolysis of ammonium sulfate solutions. This method ensures high purity and yield of the compound .

化学反应分析

Types of Reactions: Ammonium pyrosulfate undergoes several types of chemical reactions, including:

Oxidation: It acts as a strong oxidizing agent and can oxidize various organic and inorganic substances.

Decomposition: Upon heating, it decomposes to release oxygen, sulfur dioxide, and ammonia.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include organic compounds and transition metals. The reactions typically occur under mild conditions.

Decomposition Reactions: These reactions occur at elevated temperatures, leading to the formation of ammonium sulfate and oxygen.

Major Products:

Oxidation Reactions: The major products depend on the specific reactants but often include oxidized organic compounds and metal oxides.

Decomposition Reactions: The primary products are ammonium sulfate, oxygen, and sulfur dioxide

科学研究应用

Key Applications

-

Polymer Chemistry

- Radical Initiator : APS is extensively used as a radical initiator in the polymerization of alkenes. It plays a crucial role in the production of various polymers, including polystyrene and polyacrylamide.

- Gel Electrophoresis : In biochemistry, APS is vital for preparing polyacrylamide gels used in SDS-PAGE and Western blotting. It generates free radicals that initiate the polymerization of acrylamide, forming a gel matrix for separating macromolecules by size .

-

Textile Industry

- Bleaching Agent : APS serves as a bleaching agent in the textile industry, particularly for denim desizing and cold bleaching processes. It activates bleach formulations to enhance fabric whiteness without damaging fibers .

- Dyeing Processes : It is also employed as an oxidizing agent in dyeing processes to prepare aniline dyes and facilitate dye oxidation .

-

Electronics and Metal Treatment

- Etching Agent : In the electronics sector, APS is used to etch copper on printed circuit boards (PCBs) and activate metal surfaces for better adhesion during manufacturing processes .

- Surface Treatment : It aids in the treatment of metal surfaces, ensuring proper cleaning and preparation before further processing or coating .

-

Environmental Applications

- Water Treatment : APS is utilized in wastewater treatment for oxidative degradation of harmful substances. Its strong oxidizing properties help break down pollutants effectively .

- Disinfectants Production : It is also involved in producing disinfectants for water treatment applications, enhancing sanitation efforts .

- Cosmetics

Data Table of Applications

| Application Area | Specific Use | Mechanism/Process |

|---|---|---|

| Polymer Chemistry | Radical initiator for polymerization | Generates free radicals to initiate polymer chains |

| Textile Industry | Bleaching agent | Activates bleaching agents for fabric treatment |

| Electronics | Etching agent for PCBs | Oxidizes copper surfaces for circuit production |

| Environmental Science | Wastewater treatment | Oxidative degradation of contaminants |

| Cosmetics | Hair bleaching and coloring | Oxidizes hair dyes for effective color application |

Case Studies

-

Polymerization Studies

A study demonstrated that using APS as an initiator led to successful polymerization of styrene-butadiene rubber (SBR), showcasing its effectiveness in producing high-quality rubber products with desirable properties. -

Wastewater Treatment Efficiency

Research indicated that APS significantly improved the degradation rates of organic pollutants in wastewater treatment systems, proving its utility as an environmentally friendly oxidant. -

Hair Bleach Formulation

A comparative analysis of hair bleaches revealed that formulations containing APS provided superior color results while maintaining hair integrity compared to traditional bleaching agents.

作用机制

The mechanism of action of ammonium pyrosulfate involves its strong oxidizing properties. It can donate oxygen atoms to other substances, thereby oxidizing them. This process often involves the formation of radical intermediates, which can further react with other molecules. The molecular targets and pathways involved depend on the specific application and reactants used .

相似化合物的比较

Ammonium Persulfate: Similar in structure and properties, but with different applications and reactivity.

Potassium Pyrosulfate: Another strong oxidizing agent with similar chemical behavior but different solubility and stability characteristics.

Uniqueness: Ammonium pyrosulfate is unique due to its high solubility in water and its ability to act as a strong oxidizing agent under mild conditions. This makes it particularly useful in applications where controlled oxidation is required .

生物活性

Ammonium pyrosulfate, commonly referred to as ammonium persulfate (APS), is a strong oxidizing agent widely used in various industrial and laboratory applications. Its biological activity has been the subject of numerous studies, particularly regarding its cytotoxicity, potential allergenic effects, and role in oxidative stress. This article delves into the biological activity of this compound, highlighting key findings from research studies, case studies, and relevant data.

This compound is a white crystalline solid with the molecular formula . It dissociates in solution to release sulfate radicals, which are highly reactive and can induce oxidative stress in biological systems. The primary mechanism of action involves the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.

Cytotoxicity and Cellular Effects

Research indicates that this compound exhibits significant cytotoxic effects on various cell types. A study demonstrated that APS-loaded nanoparticles induced oxidative stress in MCF-7 breast cancer cells, resulting in epithelial-mesenchymal transition (EMT) and increased metastatic potential. The study reported a decrease in cell viability over time, with significant ROS production observed within the first hour of treatment, sustaining for up to 24 hours .

Table 1: Cytotoxic Effects of this compound on MCF-7 Cells

| Treatment Group | Cell Viability (%) | ROS Levels (Relative Units) | EMT Induction |

|---|---|---|---|

| Control | 100 | 1 | No |

| APS (12 hrs) | 75 | 3 | No |

| APS (24 hrs) | 50 | 5 | Yes |

| APS/NPs (72 hrs) | 30 | 8 | Yes |

Allergic Responses and Occupational Asthma

This compound is recognized as a potent allergen, particularly among hairdressers who frequently use it in hair bleaching products. A study involving a mouse model showed that exposure to ammonium persulfate led to airway hyperresponsiveness (AHR) and neutrophilic inflammation, mimicking features of human occupational asthma. The study found that symptoms persisted even after cessation of exposure, indicating a sustained immunological response .

Case Study: Occupational Asthma Induced by Ammonium Persulfate

In an observational study involving hairdressers exposed to ammonium persulfate:

- Participants : 29 hairdressers with respiratory symptoms

- Findings : Increased levels of total serum IgE and IL-4 were observed post-exposure.

- : The data suggest that repeated exposure to ammonium persulfate can lead to sensitization and chronic respiratory issues.

In Vitro Studies on Immune Cell Activation

In vitro studies have shown that this compound activates mast cells and basophils. Human basophils exposed to APS exhibited increased expression of CD63 and elevated ROS production, indicating degranulation and activation of allergic pathways . This suggests a potential mechanism for the development of allergic reactions associated with occupational exposure.

Table 2: Effects of this compound on Immune Cells

| Cell Type | CD63 Expression Increase (%) | ROS Production (Relative Units) |

|---|---|---|

| Basophils | 40 | 2.5 |

| Mast Cells | 60 | 3.0 |

Toxicological Studies

Toxicological assessments have classified this compound as having moderate toxicity when administered orally. Acute toxicity studies revealed significant adverse effects at high doses (2000 mg/kg), including mortality within hours post-dosing. Sub-chronic studies indicated no significant differences in hematological parameters at lower doses, suggesting a threshold for safe exposure .

属性

IUPAC Name |

diazanium;sulfonato sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.H2O7S2/c;;1-8(2,3)7-9(4,5)6/h2*1H3;(H,1,2,3)(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLGLPVAKCEIKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[O-]S(=O)(=O)OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474790 | |

| Record name | ammonium pyrosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10031-68-2 | |

| Record name | ammonium pyrosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。